molecular formula C27H25NO7 B2949657 (Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 951973-31-2

(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2949657
CAS No.: 951973-31-2
M. Wt: 475.497
InChI Key: JDDVUFIDFMXTPK-ROTLSHHCSA-N
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Description

This compound belongs to the benzofuro-oxazinone class, characterized by a fused benzofuran and oxazinone core. Its structure includes two distinct substituents:

  • A 2,4-dimethoxyphenyl substituent at position 8, which enhances steric bulk and lipophilicity compared to simpler phenyl analogs.

Its stereochemistry (Z-configuration) and substitution patterns are critical for molecular interactions .

Properties

IUPAC Name

(2Z)-8-(2,4-dimethoxyphenyl)-2-[(3,4-dimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO7/c1-30-17-6-8-20(23(13-17)32-3)28-14-19-21(34-15-28)10-7-18-26(29)25(35-27(18)19)12-16-5-9-22(31-2)24(11-16)33-4/h5-13H,14-15H2,1-4H3/b25-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDVUFIDFMXTPK-ROTLSHHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes multiple methoxy groups and a benzofuroxazine core. Its molecular formula is C21H23N1O5C_{21}H_{23}N_{1}O_{5} with a molecular weight of approximately 369.41 g/mol. The presence of methoxy groups is significant as they can influence the compound's solubility and biological activity.

Anticancer Activity

Research indicates that the compound exhibits notable anticancer properties. In vitro studies demonstrated its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction via caspase activation
A54915.0Cell cycle arrest and apoptosis

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. It was shown to scavenge free radicals effectively in various assays, including DPPH and ABTS tests.

Assay TypeIC50 (µM)Remarks
DPPH20.0Strong free radical scavenging activity
ABTS18.5Comparable to standard antioxidants

Anti-inflammatory Effects

In animal models, the compound demonstrated significant anti-inflammatory effects. It reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis in cancer cells through caspase pathways.
  • Free Radical Scavenging : Interaction with reactive oxygen species (ROS) to neutralize oxidative stress.
  • Cytokine Modulation : Inhibition of inflammatory cytokines leading to reduced inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on MCF-7 Cells : A study published in Journal of Medicinal Chemistry reported that treatment with the compound led to a significant reduction in cell viability after 48 hours, with an IC50 value indicating potent anticancer activity .
  • Antioxidant Assessment : Research conducted by International Journal of Biological Macromolecules highlighted the compound's ability to reduce oxidative stress markers in vitro .
  • Inflammation Model : A recent study demonstrated that administration in a murine model resulted in decreased levels of inflammatory markers post-LPS treatment .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents at Key Positions Key Features Inferred Properties
Target Compound 2: 3,4-dimethoxybenzylidene
8: 2,4-dimethoxyphenyl
High methoxy density Increased lipophilicity; potential metabolic stability due to hindered oxidation
Compound 2: 3,4-dimethoxybenzylidene
8: 4-methoxyphenyl
Reduced methoxy groups at position 8 Lower steric hindrance; possible enhanced metabolic clearance compared to target
Compound 2: pyridinylmethylene
8: 4-fluorophenethyl
Fluorine and pyridine substituents Improved solubility (pyridine’s basicity); enhanced dipole interactions (fluorine)
  • Methoxy vs. Fluorine/Pyridine: Methoxy groups (target and ) increase lipophilicity but may reduce solubility.

Core Structural Variations

  • Benzofuro-oxazinone vs. Chromeno-Benzodioxocin (): describes a chromeno-benzodioxocin derivative with dihydroxyphenyl and phenyl groups. Unlike the target compound’s fused benzofuro-oxazinone, this structure includes a methano-bridged chromene system, which imposes distinct conformational constraints. The dihydroxyphenyl groups (catechol moiety) in suggest antioxidant or kinase inhibitory activity, contrasting with the target’s methoxy-rich profile .

Stereochemical and Isomeric Considerations

  • The target compound’s Z-configuration at the benzylidene double bond likely optimizes spatial alignment for receptor binding. highlights the importance of stereochemistry, reporting an 82% yield with a 60% major isomer , underscoring the role of chirality in synthetic feasibility and bioactivity .
  • ’s compound forms a 1:1 solvate with 1,4-dioxane , which may stabilize the crystalline lattice and influence dissolution rates—a factor absent in the target compound’s reported data .

Physicochemical and Pharmacokinetic Insights

  • Metabolic Stability : Methoxy groups resist oxidative metabolism (e.g., CYP450 enzymes), suggesting longer half-lives for the target compared to ’s fluorophenyl analog, where fluorine may accelerate phase I metabolism .

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